7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
CAS No.: 1253789-64-8
Cat. No.: VC0090584
Molecular Formula: C7H5N3O3S
Molecular Weight: 211.195
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1253789-64-8 |
|---|---|
| Molecular Formula | C7H5N3O3S |
| Molecular Weight | 211.195 |
| IUPAC Name | 7-methylsulfanyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione |
| Standard InChI | InChI=1S/C7H5N3O3S/c1-14-6-8-2-3-4(9-6)10-7(12)13-5(3)11/h2H,1H3,(H,8,9,10,12) |
| Standard InChI Key | BTVMPHQPZVKDBT-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C2C(=N1)NC(=O)OC2=O |
Introduction
7-(methylthio)-1H-pyrimido[4,5-d]13oxazine-2,4-dione is a complex organic compound with the CAS number 1253789-64-8. It belongs to the class of heterocyclic compounds, specifically pyrimido[4,5-d] oxazines, which are known for their diverse biological activities and potential applications in pharmaceuticals and chemical research.
Synonyms and Identifiers
-
Synonyms:
-
CAS Number: 1253789-64-8
-
PubChem CID: 49758055
Related Compounds
Several related compounds have been synthesized and studied for their properties:
-
1-Isopropyl-7-(methylthio)-1H-pyrimido[4,5-d]13oxazine-2,4-dione (CAS: 76360-89-9) has a molecular weight of 253.278 g/mol and exhibits different physical properties compared to the parent compound .
-
1-(2-Methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d]13oxazine-2,4-dione (CAS: 76360-93-5) has a molecular weight of 269.28 g/mol and is available from various suppliers .
-
1-Benzyl-7-(methylthio)-1H-pyrimido[4,5-d]13oxazine-2,4-dione (CAS: 686267-35-6) has a molecular weight of 301.32 g/mol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume